![molecular formula C19H20F3N5O2S B2770092 (1-异丙基-1H-吡唑-5-基)(4-(6-(三氟甲氧基)苯并[d]噻唑-2-基)哌嗪-1-基)甲酮 CAS No. 1203201-88-0](/img/structure/B2770092.png)

(1-异丙基-1H-吡唑-5-基)(4-(6-(三氟甲氧基)苯并[d]噻唑-2-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

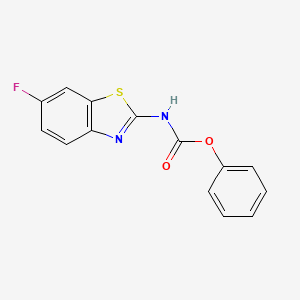

The compound contains several functional groups including a pyrazole ring, a piperazine ring, a trifluoromethoxy group, and a benzothiazole ring. These groups are common in many pharmaceutical compounds due to their diverse chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves the coupling of the appropriate pyrazole, piperazine, and benzothiazole precursors. The trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent .Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The pyrazole and benzothiazole rings are aromatic and planar, while the piperazine ring is flexible and can adopt various conformations .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could participate in electrophilic substitution reactions, while the piperazine ring could undergo alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative and could increase the polarity of the compound .科学研究应用

Antitumor and Anticancer Activity

The compound’s structural features make it a promising candidate for antitumor and anticancer research. Researchers have investigated its effects on different cancer cell lines, assessing its potential to inhibit tumor growth and metastasis. Further studies explore its mechanism of action and synergistic effects with existing chemotherapeutic agents .

Antiviral Properties

Given the global impact of viral infections, compounds with antiviral activity are crucial. This molecule has shown promise against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers continue to explore its efficacy and safety for potential therapeutic use .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. This compound’s unique structure suggests anti-inflammatory potential. Studies investigate its impact on inflammatory pathways, cytokine production, and tissue damage. Insights gained may lead to novel anti-inflammatory drugs .

Antibacterial and Antimicrobial Activity

The compound’s benzothiazole moiety contributes to its antibacterial and antimicrobial properties. Researchers have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, investigations explore its potential as an antifungal agent .

Antidiabetic Applications

Compounds that modulate glucose metabolism are valuable in diabetes management. Preliminary studies suggest that this molecule may influence insulin sensitivity, glucose uptake, or pancreatic function. Further research aims to validate its potential as an antidiabetic agent .

Neuroprotective Effects

The trifluoromethoxy-substituted benzothiazole ring in this compound hints at neuroprotective properties. Investigations focus on its ability to prevent neuronal damage, enhance cognitive function, and mitigate neurodegenerative diseases .

Ulcerogenic Activity

Although paradoxical, some compounds exhibit both therapeutic and adverse effects. Researchers have explored the ulcerogenic potential of this molecule, studying its impact on gastric mucosa and gastrointestinal health .

Other Applications

Beyond the mentioned fields, ongoing research investigates its potential in areas such as wound healing, cardiovascular health, and enzyme inhibition. The compound’s diverse properties make it an exciting subject for further exploration .

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Desai, N. C., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 22. Read more

作用机制

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, imidazole and indole derivatives are known to exhibit a broad range of chemical and biological properties , which could suggest a diverse range of interactions for this compound as well.

Biochemical Pathways

For example, imidazole and indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also influence a wide range of biochemical pathways.

Result of Action

Based on the broad range of biological activities exhibited by similar compounds , it can be hypothesized that this compound may also produce a diverse range of molecular and cellular effects.

未来方向

属性

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N5O2S/c1-12(2)27-15(5-6-23-27)17(28)25-7-9-26(10-8-25)18-24-14-4-3-13(11-16(14)30-18)29-19(20,21)22/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIPXMSTWIUYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770010.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2770011.png)

![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770016.png)

![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)

![[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2770029.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2770030.png)